2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
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Overview
Description
2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound that features a trifluoromethyl group, a cyclopentylsulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the trifluoromethyl group . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced reactivity
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The imidazole ring can participate in hydrogen bonding and other interactions with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylsulfanyl)-5-([2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl)-1,3,4-thiadiazole
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both the cyclopentylsulfanyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2S/c22-21(23,24)16-9-6-10-17(13-16)26-19(15-7-2-1-3-8-15)14-25-20(26)27-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSIVSHDCAQNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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